2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features additional functional groups, including amino, methyl, and carbonitrile groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One possible route could be the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline and undergoing a series of reactions such as nitration, reduction, and cyclization could yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methyl groups.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce primary amines.
Scientific Research Applications
2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-pyrrole-3-carbonitrile: Lacks the methyl and o-tolyl groups, potentially altering its reactivity and applications.
4,5-Dimethyl-1H-pyrrole-3-carbonitrile: Missing the amino group, which could affect its chemical behavior.
1-(o-Tolyl)-1H-pyrrole-3-carbonitrile: Without the amino and methyl groups, leading to different properties.
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-4,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-9-6-4-5-7-13(9)17-11(3)10(2)12(8-15)14(17)16/h4-7H,16H2,1-3H3 |
InChI Key |
UOTOGPIPRYDVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=C2N)C#N)C)C |
Origin of Product |
United States |
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